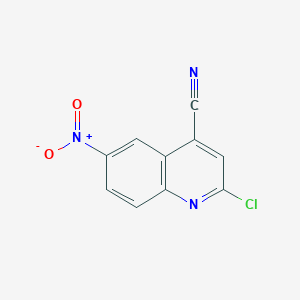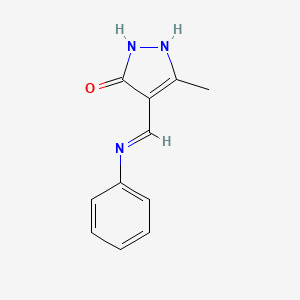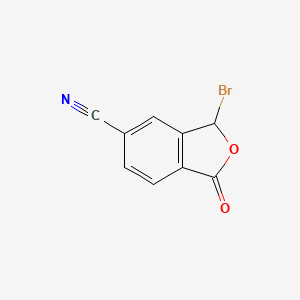
5,6-二溴-2-甲基-1H-苯并咪唑
描述
5,6-Dibromo-2-methyl-1H-benzimidazole is a useful research compound. Its molecular formula is C8H6Br2N2 and its molecular weight is 289.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6-Dibromo-2-methyl-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dibromo-2-methyl-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗原生动物活性5,6-二溴-2-甲基-1H-苯并咪唑衍生物已被研究其潜在的抗原生动物活性。研究表明,某些苯并咪唑衍生物对变形虫棘阿米巴(Acanthamoeba castellanii)表现出更高的功效,表明其作为抗原生动物剂的潜力。这与发现 1H-苯并咪唑的溴和甲基类似物在体外对棘阿米巴(Acanthamoeba castellanii)表现出显着的生物活性是一致的,棘阿米巴是导致严重眼部感染的病原体 (Kopanska 等人,2004)。
DNA 拓扑异构酶 I 抑制苯并咪唑衍生物,包括与 5,6-二溴-2-甲基-1H-苯并咪唑相关的衍生物,已被探索其对哺乳动物 I 型 DNA 拓扑异构酶的抑制作用。这种酶对 DNA 复制和转录至关重要,使其抑制剂成为癌症治疗的潜在候选者。对各种苯并咪唑衍生物的研究揭示了它们抑制拓扑异构酶 I 活性的能力,表明它们作为抗癌剂的潜力 (Alpan 等人,2007)。
抗肿瘤活性苯并咪唑衍生物的合成和研究导致了具有显着抗肿瘤活性的化合物的鉴定。这些化合物已针对各种癌细胞系进行了评估,包括伯基特淋巴瘤,证明了它们作为抗肿瘤剂的潜力。对爱泼斯坦-巴尔病毒早期抗原 (EBV-EA) 激活的抑制活性表明了癌症治疗研究的一个有希望的途径 (Ramla 等人,2007)。
抗癌特性苯并咪唑衍生物与 DNA 和 DNA 相关过程的相互作用已被广泛研究,揭示了它们作为抗癌药物的潜力。这些相互作用,特别是与 DNA 拓扑异构酶和通过诱导 DNA 损伤,突出了苯并咪唑衍生物在癌症治疗中的治疗潜力。对双-和三苯并咪唑系统进行的研究表明,它们在干扰 DNA 相关过程中具有显着的活性,进一步强调了这些化合物的药用相关性 (Bhattacharya & Chaudhuri,2008)。
安全和危害
作用机制
Target of Action
Benzimidazole compounds are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . They are also known to bind and depolymerize tubulins in parasitic nematodes .
Mode of Action
It is known that benzimidazole derivatives can inhibit quorum sensing (qs), a bacterial cell-to-cell signaling system controlling virulence . This inhibition reduces bacterial virulence without affecting the viability of the organism, potentially leading to a lower rate of resistance development .
Biochemical Pathways
Benzimidazole derivatives are known to interfere with the synthesis of microtubules in parasitic nematodes, disrupting their cellular functions . They also inhibit the QS system in bacteria, affecting the regulation of virulence gene expression .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . They can disrupt the cellular functions of parasitic nematodes and reduce the virulence of bacteria .
Action Environment
It is known that the efficacy of benzimidazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
生化分析
Biochemical Properties
5,6-Dibromo-2-methyl-1H-benzo[d]imidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA replication and repair, thereby affecting cellular proliferation and survival . Additionally, 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular signaling pathways .
Cellular Effects
The effects of 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of DNA polymerases, thereby preventing DNA replication and cell division . Additionally, 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
5,6-Dibromo-2-methyl-1H-benzo[d]imidazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism, including those involved in energy production and utilization . This compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can affect cellular energy production and apoptosis .
属性
IUPAC Name |
5,6-dibromo-2-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHINYYCVCHKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571981 | |
| Record name | 5,6-Dibromo-2-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89664-13-1 | |
| Record name | 5,6-Dibromo-2-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




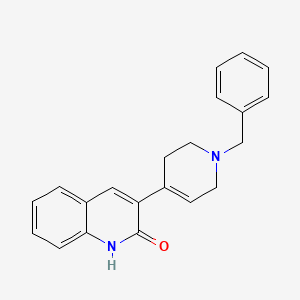


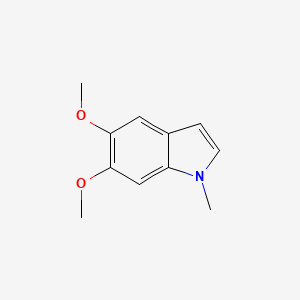

![1-(Benzenesulfonyl)bicyclo[1.1.0]butane](/img/structure/B3033091.png)

